molecular formula C15H28N2O2 B6695719 N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide

Cat. No.: B6695719
M. Wt: 268.39 g/mol
InChI Key: XYHPBYKTNMMLEK-UHFFFAOYSA-N
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Description

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexyl ring substituted with an acetamide group and an oxolan-2-yl propylamino group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-14(15-5-4-10-19-15)17-13-8-6-12(7-9-13)16-11(2)18/h12-15,17H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPBYKTNMMLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCO1)NC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with oxolan-2-yl propylamine under specific conditions. The process may include the use of acetic anhydride to introduce the acetamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methoxy-2-oxo-2H-pyran-6-yl)-2-methylpropyl]acetamide
  • N-[4-(2-Hydroxyethylamino)cyclohexyl]acetamide
  • N-[4-(2-Methoxyethylamino)cyclohexyl]acetamide

Uniqueness

N-[4-[1-(oxolan-2-yl)propylamino]cyclohexyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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